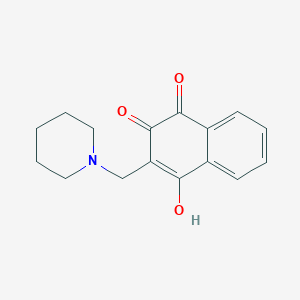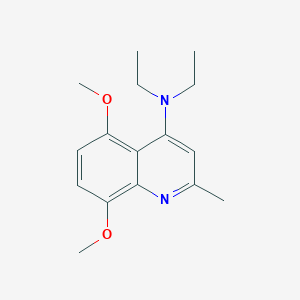
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxybenzaldehyde.
Formation of Isoquinoline Core: The precursor undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline core.
Hydroxylation: The isoquinoline core is then hydroxylated at the 5-position using a hydroxylating agent like hydrogen peroxide or a peracid.
Cyclization: The hydroxylated intermediate undergoes cyclization to form the final isoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 5-oxo-4-(4-methoxyphenyl)isoquinolin-1(2H)-one.
Reduction: Products include this compound derivatives with reduced functional groups.
Substitution: Products include 5-hydroxy-4-(substituted phenyl)isoquinolin-1(2H)-one.
科学研究应用
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-3-(4-methoxyphenyl)isoquinolin-1(2H)-one
- 5-Hydroxy-3-(4-methoxyphenyl)isoquinolin-1(2H)-one
- 5-Methoxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one
Uniqueness
5-Hydroxy-4-(4-methoxyphenyl)isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups at specific positions enhances its potential for diverse applications and interactions with biological targets.
属性
CAS 编号 |
656234-25-2 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
5-hydroxy-4-(4-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-5-10(6-8-11)13-9-17-16(19)12-3-2-4-14(18)15(12)13/h2-9,18H,1H3,(H,17,19) |
InChI 键 |
WWWKSJXNZLPVCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)
![(2R,3S,5S)-5-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11852220.png)






![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
